molecular formula C6H4FNO B156136 3-Fluoro-2-formylpyridine CAS No. 31224-43-8

3-Fluoro-2-formylpyridine

Cat. No. B156136
Key on ui cas rn: 31224-43-8
M. Wt: 125.1 g/mol
InChI Key: OZIMPUNGBUYCSP-UHFFFAOYSA-N
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Patent
US05593993

Procedure details

Dry ethyl ether (500 mL), n-BuLi (1.6M in hexane, 62.5 mL, 0.1 mol), and dry 1,4-diazabicyclo[2.2.2]octane (DABCO) (11.56 g, 0.1 mol) were introduced into a 1 L flask under a dry N2 stream at -60° C. and the resulting cloudy solution was stirred for 1 hour at -20° C. The mixture was then cooled to -75° C. and an ethyl ether (50 mL) solution of 3-fluoropyridine (9.81 g, 0.1 mol) was added dropwise and stirring continued for 11/2 hours at -60° C. The mixture was recooled to -75° C., dry N,N-dimethylformamide (8.52 mL, 0.11 mol) dissolved in ethyl ether (50 mL) was added dropwise and the mixture stirred for 2 hours at -75° C. Water (175 mL) was introduced slowly at -10° C., the aqueous layer extracted with ethyl acetate (5×200 mL), and the combined extracts were dried over anhydrous sodium sulfate. Solvent removal produced a dark brown oil which after vacuum distillation and purification by chromatography on silica gel provided 4.4 g (35%) of the titled product as an off-white crystalline solid:
Quantity
8.52 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.81 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
62.5 mL
Type
reactant
Reaction Step Three
Quantity
11.56 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
175 mL
Type
solvent
Reaction Step Four
Yield
35%

Identifiers

REACTION_CXSMILES
[Li]CCCC.N12CCN(CC1)CC2.[F:14][C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1.CN(C)[CH:23]=[O:24]>C(OCC)C.O>[CH:23]([C:16]1[C:15]([F:14])=[CH:20][CH:19]=[CH:18][N:17]=1)=[O:24]

Inputs

Step One
Name
Quantity
8.52 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
9.81 g
Type
reactant
Smiles
FC=1C=NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
62.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
11.56 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
175 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the resulting cloudy solution was stirred for 1 hour at -20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
stream at -60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to -75° C.
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at -60° C
CUSTOM
Type
CUSTOM
Details
was recooled to -75° C.
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the mixture stirred for 2 hours at -75° C
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (5×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
produced a dark brown oil which
DISTILLATION
Type
DISTILLATION
Details
after vacuum distillation and purification by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=NC=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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